

(5-Phenyl-1,3-oxazol-4-yl)methanol molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (5-Phenyl-1,3-oxazol-4-yl)methanol

Cat. No.: B1586419

[Get Quote](#)

An In-Depth Technical Guide to **(5-Phenyl-1,3-oxazol-4-yl)methanol**: Properties, Synthesis, and Applications

Executive Summary

(5-Phenyl-1,3-oxazol-4-yl)methanol is a heterocyclic organic compound featuring a core 1,3-oxazole ring substituted with phenyl and hydroxymethyl groups. This guide provides a comprehensive technical overview of its molecular characteristics, established synthetic methodologies, and its significance as a versatile scaffold in medicinal chemistry and drug development. The oxazole motif is a privileged structure in numerous pharmacologically active agents, and this particular derivative serves as a key building block for creating diverse molecular libraries. This document is intended for researchers, chemists, and professionals in the pharmaceutical sciences, offering detailed protocols and insights into the compound's utility.

Introduction: The Significance of the Oxazole Scaffold

The 1,3-oxazole ring is a five-membered aromatic heterocycle containing nitrogen and oxygen atoms. This scaffold is of paramount importance in medicinal chemistry due to its ability to engage in various non-covalent interactions with biological targets like enzymes and receptors. [1][2] Its planar structure and capacity for hydrogen bonding make it a valuable bioisosteric replacement for other functional groups in drug design.[3] Consequently, oxazole derivatives

have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, antiviral, and antidiabetic properties.[1][4][5]

(5-Phenyl-1,3-oxazol-4-yl)methanol, with its reactive hydroxymethyl group and stabilizing phenyl substituent, represents a strategic starting point for the synthesis of more complex molecules. The hydroxyl group can be readily modified or replaced, allowing for the exploration of structure-activity relationships (SAR) in drug discovery campaigns.

Physicochemical Properties and Characterization

The unique arrangement of atoms in **(5-Phenyl-1,3-oxazol-4-yl)methanol** dictates its physical and chemical behavior. A summary of its key properties is presented below.

Molecular and Physicochemical Data

Property	Value	Source
Molecular Formula	C ₁₀ H ₉ NO ₂	[6]
Molecular Weight	175.18 g/mol	[6]
Exact Mass	175.063328530 Da	[6]
CAS Number	352018-88-3	
IUPAC Name	(5-phenyl-1,3-oxazol-4-yl)methanol	
Appearance	(Expected) White to off-white solid	General Knowledge

Spectroscopic Analysis

Definitive structural confirmation of **(5-Phenyl-1,3-oxazol-4-yl)methanol** relies on a combination of spectroscopic techniques. While a specific spectrum for this exact compound is not publicly available, the expected spectral characteristics can be inferred from closely related analogs.[7][8]

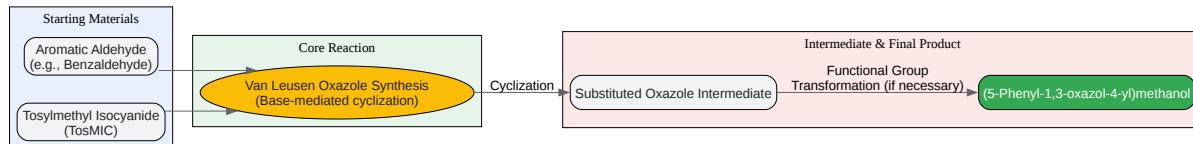
- **¹H NMR** (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to show distinct signals for the aromatic protons of the phenyl group (typically in the 7.2-7.8 ppm

range), a singlet for the oxazole ring proton, a singlet or doublet for the methylene protons of the CH_2OH group, and a broad singlet for the hydroxyl proton.

- ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will display signals corresponding to the carbons of the phenyl ring, the oxazole ring, and the hydroxymethyl group.
- FT-IR (Fourier-Transform Infrared Spectroscopy): Key vibrational bands would include a broad absorption for the O-H stretch of the alcohol group (around $3200\text{-}3600\text{ cm}^{-1}$), C-H stretching for the aromatic and aliphatic portions, and characteristic C=N and C-O stretching frequencies for the oxazole ring (around 1600 cm^{-1} and 1100 cm^{-1} , respectively).[9]
- Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M^+) corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.

Synthesis and Manufacturing

The synthesis of substituted oxazoles is a well-established field in organic chemistry, with several reliable methods available.


Retrosynthetic Analysis

A logical retrosynthetic approach to **(5-Phenyl-1,3-oxazol-4-yl)methanol** involves disconnecting the oxazole ring. A common strategy is the cyclization of an α -acylamino ketone or a related precursor. This highlights the key starting materials required for its construction.

Common Synthetic Routes

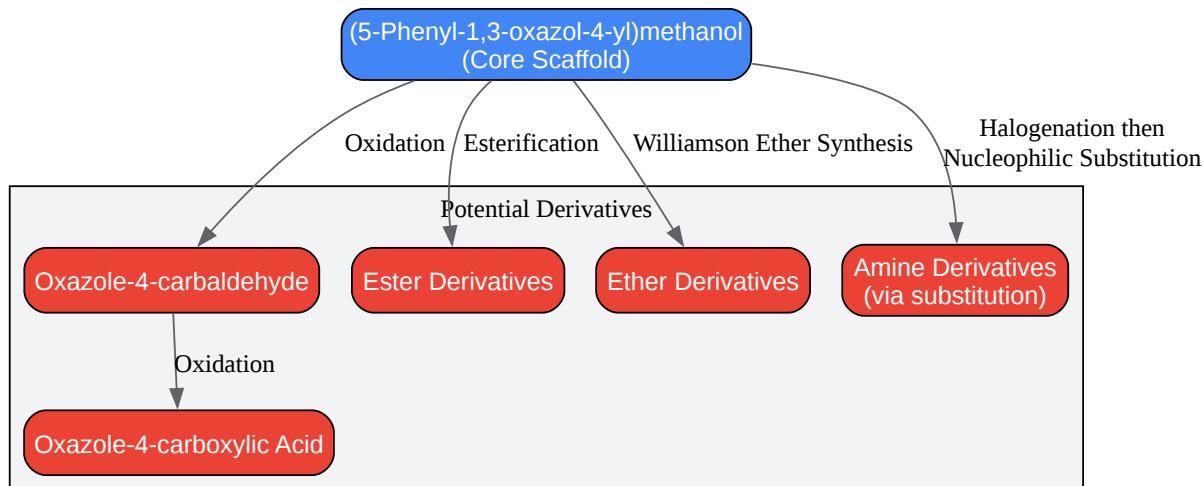
One of the most prevalent methods for synthesizing 4-substituted oxazoles is the Robinson-Gabriel synthesis or variations thereof, which involves the cyclization of 2-acylamino-ketones. Another effective approach involves the reaction of aldehydes with tosylmethyl isocyanide (TosMIC), known as the Van Leusen reaction.

A general workflow for the synthesis is outlined below.

[Click to download full resolution via product page](#)

Caption: General synthetic workflow for oxazole synthesis.

Applications in Research and Drug Development


The true value of **(5-Phenyl-1,3-oxazol-4-yl)methanol** lies in its application as a versatile building block in the development of novel therapeutic agents.^{[10][11]}

Role as a Versatile Scaffold

The hydroxymethyl group at the 4-position is a key functional handle. It allows for a variety of chemical transformations, enabling the creation of a library of derivatives. These modifications can include:

- Oxidation to form the corresponding aldehyde or carboxylic acid.
- Esterification or Etherification to introduce different side chains.
- Conversion to a leaving group (e.g., halide) for subsequent nucleophilic substitution reactions.

This flexibility allows medicinal chemists to systematically probe the chemical space around the oxazole core to optimize biological activity, selectivity, and pharmacokinetic properties.^[5]

[Click to download full resolution via product page](#)

Caption: Derivatization potential of the core scaffold.

Known and Potential Biological Activities

While specific biological data for **(5-Phenyl-1,3-oxazol-4-yl)methanol** itself is limited in public literature, the broader class of phenyl-oxazole derivatives has been extensively studied. They have been investigated for a multitude of therapeutic applications, including:

- Anticancer Agents: Many oxazole-containing compounds have shown potent activity against various cancer cell lines.[5]
- Anti-inflammatory Agents: The oxazole ring is present in some non-steroidal anti-inflammatory drugs (NSAIDs).
- Antimicrobial Agents: This scaffold is a component of several antibacterial and antifungal compounds.[8]
- Antiviral Properties: Oxazole derivatives are being explored for their potential to inhibit viral replication.[3]

Experimental Protocols

The following are representative protocols that would be employed in the synthesis and analysis of **(5-Phenyl-1,3-oxazol-4-yl)methanol**.

Protocol: Synthesis via Van Leusen Reaction

This protocol is a generalized procedure based on the known reactivity of the starting materials.

Objective: To synthesize **(5-Phenyl-1,3-oxazol-4-yl)methanol**.

Materials:

- Benzaldehyde
- Tosylmethyl isocyanide (TosMIC)
- Potassium carbonate (K_2CO_3)
- Methanol (MeOH)
- Dichloromethane (DCM)
- Saturated aqueous sodium chloride (brine)
- Anhydrous magnesium sulfate ($MgSO_4$)
- Silica gel for column chromatography

Procedure:

- Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add methanol.
- Addition of Reagents: Add potassium carbonate to the stirring methanol. Then, add benzaldehyde followed by a solution of TosMIC in methanol dropwise at room temperature.
- Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

- Workup: Quench the reaction by adding water. Extract the aqueous layer with dichloromethane (3x).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Chromatography: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
- Characterization: Confirm the structure and purity of the final compound using NMR, IR, and MS analysis.

Protocol: Characterization by HPLC

Objective: To determine the purity of the synthesized **(5-Phenyl-1,3-oxazol-4-yl)methanol**.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system with a UV detector.
- C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m).

Mobile Phase:

- Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA)
- Solvent B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

Procedure:

- Sample Preparation: Prepare a stock solution of the compound in acetonitrile or methanol at a concentration of 1 mg/mL. Dilute as necessary.
- HPLC Method:
 - Flow Rate: 1.0 mL/min
 - Injection Volume: 10 μ L

- Detector Wavelength: 254 nm
- Gradient: Start with a suitable gradient (e.g., 5% B to 95% B over 15 minutes), followed by a hold and re-equilibration.
- Data Analysis: Integrate the peak area of the chromatogram. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Conclusion and Future Outlook

(5-Phenyl-1,3-oxazol-4-yl)methanol is a chemically tractable and medicinally relevant molecule. Its straightforward synthesis and the versatile reactivity of its hydroxymethyl group make it an invaluable starting material for the synthesis of diverse compound libraries. The proven track record of the oxazole scaffold in numerous approved drugs and clinical candidates suggests that derivatives of this compound will continue to be of high interest.^{[2][5]} Future research will likely focus on incorporating this scaffold into novel chemical entities targeting a wide array of diseases, from cancer to infectious and inflammatory conditions. Advances in synthetic methodologies will further streamline the creation of its derivatives, accelerating the pace of drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. ijprajournal.com [ijprajournal.com]
- 4. Medicinal Applications of 1,3-Oxazole Derivatives.pptx [slideshare.net]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
- 7. orbit.dtu.dk [orbit.dtu.dk]

- 8. researchgate.net [researchgate.net]
- 9. biolmolchem.com [biolmolchem.com]
- 10. Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. eurekaselect.com [eurekaselect.com]
- To cite this document: BenchChem. [(5-Phenyl-1,3-oxazol-4-yl)methanol molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1586419#5-phenyl-1-3-oxazol-4-yl-methanol-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com